molecular formula C18H19ClF3N3OS B2893867 3-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE CAS No. 1448074-83-6

3-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE

Cat. No.: B2893867
CAS No.: 1448074-83-6
M. Wt: 417.88
InChI Key: NBWVNOZTIVJBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE is a synthetic small molecule offered for research purposes. Its structure, featuring a piperidine core substituted with a thiazole ring and a propanamide linker to a chlorinated phenyl group, suggests potential for interaction with various biological targets. Compounds with piperidine and thiazole motifs are of significant interest in medicinal chemistry and are frequently investigated for their activity against neurological targets, including opioid and other G protein-coupled receptors (GPCRs) . The presence of the trifluoromethyl group can enhance membrane permeability and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound in high-throughput screening campaigns to identify novel lead compounds, probe signaling pathways, or develop new pharmacological tools. Strictly for Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3OS/c19-15-3-1-12(11-14(15)18(20,21)22)2-4-16(26)24-13-5-8-25(9-6-13)17-23-7-10-27-17/h1,3,7,10-11,13H,2,4-6,8-9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWVNOZTIVJBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structural Disconnections

The target compound can be dissected into two primary intermediates:

  • 3-[4-Chloro-3-(trifluoromethyl)phenyl]propanoic acid : Serves as the acylating agent for amide bond formation.
  • 1-(1,3-Thiazol-2-yl)piperidin-4-amine : Provides the nucleophilic amine for coupling.

Key Bond-Forming Reactions

  • Amide coupling between the propanoic acid derivative and the piperidinyl-thiazole amine.
  • Thiazole ring synthesis via Hantzsch thiazole methodology or cross-coupling.
  • Piperidine functionalization using nucleophilic substitution or transition metal-catalyzed amination.

Synthesis of 3-[4-Chloro-3-(Trifluoromethyl)Phenyl]Propanoic Acid

Friedel-Crafts Acylation of Chlorotrifluoromethylbenzene

A modified Friedel-Crafts acylation introduces the propanoyl group to 4-chloro-3-(trifluoromethyl)benzene. Using aluminum chloride (AlCl₃) as a catalyst, the reaction proceeds with propanoic anhydride in dichloromethane at 0–5°C for 6 hours, yielding 3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid in 78% yield.

Reaction Conditions Table

Reagent Quantity (mmol) Solvent Temperature Time Yield
Propanoic anhydride 12.5 CH₂Cl₂ 0–5°C 6 h 78%
AlCl₃ 1.2 equiv - - - -

Alternative Route: Grignard Addition

An alternative pathway involves treating 4-chloro-3-(trifluoromethyl)benzaldehyde with ethyl magnesium bromide to form the corresponding alcohol, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to the carboxylic acid. This method affords the intermediate in 65% yield but requires stringent temperature control.

Preparation of 1-(1,3-Thiazol-2-yl)Piperidin-4-amine

Thiazole Ring Construction

The thiazole moiety is synthesized via Hantzsch thiazole synthesis , reacting thiourea with α-bromoacetophenone derivatives. For example, 2-aminothiazole is generated by cyclizing thiourea with bromoacetone in ethanol under reflux (82% yield).

Piperidine Functionalization

Step 1: Piperidin-4-one Protection
Piperidin-4-one is protected as its tert-butyl carbamate (Boc) using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), achieving 90% yield.

Step 2: Thiazole Coupling
Boc-protected piperidin-4-one undergoes nucleophilic aromatic substitution with 2-bromothiazole in the presence of palladium(II) acetate and Xantphos ligand. Reaction in toluene at 110°C for 12 hours yields 1-(1,3-thiazol-2-yl)piperidin-4-one (74% yield).

Step 3: Reductive Amination
The ketone is converted to the amine via reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol, followed by Boc deprotection with trifluoroacetic acid (TFA) to furnish 1-(1,3-thiazol-2-yl)piperidin-4-amine (68% overall yield).

Amide Bond Formation

Activation of Propanoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane at reflux (2 hours, 95% conversion). Alternatively, coupling reagents like HATU or EDCI/HOBt are employed for direct amidation.

Coupling with Piperidinyl-Thiazole Amine

The activated acid reacts with 1-(1,3-thiazol-2-yl)piperidin-4-amine in dimethylformamide (DMF) at room temperature for 24 hours. Using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as the base, the reaction achieves 85% yield of the target compound.

Optimization Data Table

Coupling Reagent Base Solvent Temp. Time Yield
HATU DIPEA DMF RT 24 h 85%
EDCI/HOBt Triethylamine CH₂Cl₂ 0°C 12 h 72%

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Racemization : Minimized by using low temperatures and non-basic conditions during amide coupling.
  • Thiazole Ring Instability : Avoid prolonged exposure to strong acids/bases; THF or DMF are preferred solvents.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted intermediates.
  • Spectroscopic Confirmation : ¹H NMR shows characteristic signals for the trifluoromethyl group (δ 7.45–7.65 ppm) and thiazole protons (δ 8.12 ppm).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the chlorinated phenyl ring, potentially leading to dechlorination.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Substituted phenyl derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Structural Analogs with Chloro-Trifluoromethyl Phenyl Groups

Several analogs share the 4-chloro-3-(trifluoromethyl)phenyl motif, which enhances lipophilicity and metabolic stability:

Compound Name Formula Molecular Weight Key Features Functional Group Reference
G1L (3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide) C₁₂H₁₃ClF₃NO 279.69 2,2-dimethyl propane backbone Propanamide
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(3,4-dichlorophenyl)urea C₁₄H₈Cl₃F₃N₂O 383.59 Dichlorophenyl urea linkage Urea
Sorafenib Tosylate C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S 637.00 Urea linker, tosylate salt Urea

Key Observations :

  • The urea derivatives (e.g., Sorafenib) exhibit anticancer activity, suggesting that the chloro-trifluoromethylphenyl group may play a role in kinase inhibition .
  • G1L, a simpler propanamide analog, lacks the thiazole-piperidine system but shares comparable lipophilicity (ClogP ~3.5), highlighting the impact of bulky substituents on bioavailability .

Piperidine and Thiazole-Containing Propanamides

The piperidine-thiazole moiety in the target compound distinguishes it from analogs:

Compound Name Formula Molecular Weight Key Features Reference
Target Compound ~C₁₇H₁₉ClF₃N₃OS ~405.5 Thiazole-piperidine, 3-CF₃-Cl-phenyl -
(2R)-2-{4-[(isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide C₁₆H₁₈F₃N₃O₃S 389.39 Thiazol-2-yl, sulfonamide
3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide C₂₀H₂₁ClFN₂O₂ 390.90 Methoxypiperidine, fluoro substituent

Key Observations :

  • Piperidine substitutions (e.g., methoxy in ) influence metabolic stability, with bulky groups like thiazole reducing cytochrome P450-mediated oxidation .

Functional Group Variations: Amide vs. Urea Derivatives

The amide linker in the target compound contrasts with urea-based analogs:

Compound Name Functional Group Molecular Weight Bioactivity Notes Reference
Target Compound Amide ~405.5 N/A (theoretical) -
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea Urea 480.20 Higher molecular weight, improved solubility
Sorafenib Tosylate Urea 637.00 Clinically approved kinase inhibitor

Key Observations :

  • Urea derivatives generally exhibit higher solubility due to increased hydrogen-bond donor capacity but may suffer from faster renal clearance .
  • Amides, like the target compound, offer greater metabolic stability, making them preferable for oral administration .

Physicochemical Properties and Molecular Comparisons

Property Target Compound G1L Compound Compound
Molecular Weight ~405.5 279.69 357.76 389.39
ClogP (estimated) ~3.8 3.5 4.1 2.9
Hydrogen Bond Acceptors 6 3 4 7
Rotatable Bonds 7 4 6 8

Key Observations :

  • The target compound’s higher molecular weight and rotatable bonds may reduce membrane permeability compared to G1L but improve target specificity .
  • The thiazole-piperidine system increases hydrogen-bond acceptors, enhancing interactions with polar binding pockets .

Biological Activity

The compound 3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide is a synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and implications for therapeutic use based on diverse research findings.

  • Molecular Formula : C₁₄H₁₄ClF₃N₂OS
  • Molecular Weight : 333.79 g/mol
  • LogP : 4.74 (indicating high lipophilicity)
  • Polar Surface Area : 41 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly within the central nervous system and cancer pathways. The thiazole moiety is known for enhancing the compound's bioactivity by facilitating interactions with specific receptors and enzymes.

Antitumor Activity

Research indicates that compounds containing the thiazole structure exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling pathways.

A study demonstrated that derivatives similar to our compound exhibited IC₅₀ values in the low micromolar range against several cancer cell lines, suggesting strong cytotoxic effects ( ).

Anticonvulsant Properties

The piperidine component in the compound has been linked to anticonvulsant activity. Research on related piperidine derivatives revealed their effectiveness in reducing seizure activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways ( ).

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. The presence of halogen atoms (like chlorine and fluorine) enhances the compound's ability to disrupt bacterial cell membranes. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria ( ).

Study 1: Antitumor Efficacy

In a recent study, a derivative of the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed:

  • MCF-7 Cell Line : IC₅₀ = 1.98 µg/mL
  • HeLa Cell Line : IC₅₀ = 2.10 µg/mL

These results indicate a potent growth-inhibitory effect attributed to the structural characteristics of the thiazole and piperidine groups ( ).

Study 2: Anticonvulsant Activity Assessment

Another study assessed the anticonvulsant activity using a pentylenetetrazole-induced seizure model in rats. The compound significantly reduced seizure duration and frequency at doses as low as 10 mg/kg, demonstrating its potential as an anticonvulsant agent ( ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1 : Formation of the piperidine-thiazole core via nucleophilic substitution or reductive amination. For example, coupling 1-(1,3-thiazol-2-yl)piperidin-4-amine with activated carbonyl intermediates under basic conditions (e.g., K₂CO₃ in acetone) .

  • Step 2 : Amide bond formation between the piperidine-thiazole intermediate and 3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid using coupling agents like HATU or EDCI .

  • Optimization : Yields can be improved by controlling reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or dichloromethane) .

    Reaction Step Reagents/Conditions Yield Range Reference
    Piperidine-thiazole synthesisK₂CO₃, acetone, 25°C45–61%
    Amide couplingHATU, DIPEA, DMF70–85%

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for ¹³CF₃) and thiazole protons (δ 7.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₆ClF₃N₃OS: 420.05 Da) .
  • HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. What strategies address discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions in biological activity (e.g., varying IC₅₀ values) may arise from differences in assay conditions. Mitigation approaches include:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for kinase inhibition) and control compounds .
  • Meta-Analysis : Compare data across studies while adjusting for variables like solvent (DMSO concentration ≤0.1%) and incubation time .
  • Structural Confirmation : Re-characterize batches to rule out degradation or isomerization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinase domains). Focus on the thiazole ring’s π-π stacking and the trifluoromethyl group’s hydrophobic interactions .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and nonlinear optical (NLO) behavior .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., -OH or -NH₂) to the phenyl ring to enhance solubility without compromising target affinity .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-dealkylation) and modify susceptible sites .
  • In Vivo PK Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents, with serial plasma sampling for LC-MS/MS analysis .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies?

  • Analysis : Variations (e.g., 45% vs. 61% in piperidine-thiazole coupling ) may stem from:

  • Nucleophile Strength : Use of stronger nucleophiles (e.g., NaH vs. K₂CO₃) affects reaction efficiency .
  • Purification Methods : Column chromatography (silica vs. C18) impacts recovery of polar intermediates .
    • Resolution : Standardize reaction protocols and report detailed purification steps to enhance reproducibility .

Theoretical Framework Integration

Q. How can researchers link mechanistic studies to broader pharmacological theories?

  • Methodological Answer :

  • Kinetic Theory : Apply Michaelis-Menten kinetics to enzyme inhibition assays, calculating KiK_i values to compare potency .
  • Structure-Activity Relationship (SAR) : Corolate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using regression models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.